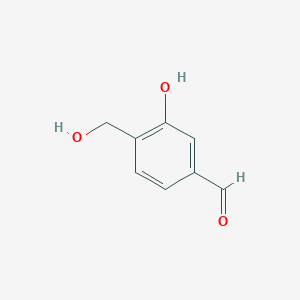

3-Hydroxy-4-(hydroxymethyl)benzaldehyde

Descripción general

Descripción

3-Hydroxy-4-(hydroxymethyl)benzaldehyde , also known by its IUPAC name 4-hydroxy-3-(hydroxymethyl)benzaldehyde , is a chemical compound with the molecular formula C₈H₈O₃ . It is a white to off-white powder with a melting point range of 140-145°C . This compound exhibits interesting properties and has applications in various fields.

Synthesis Analysis

The synthesis of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde involves several methods, including formylation of suitable precursors. One common approach is the Vilsmeier-Haack reaction , where an aromatic compound reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde group. Further hydroxylation leads to the desired product .

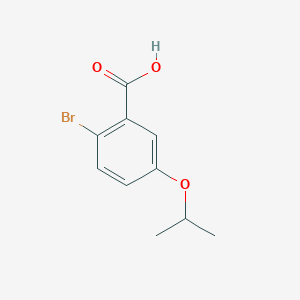

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde consists of a benzene ring with a hydroxymethyl group (-CH₂OH ) attached at the para position and a hydroxy group (-OH ) at the meta position. The aldehyde functional group (-CHO ) is located at the ortho position relative to the hydroxymethyl group .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Crystal Structure and Hirshfeld Surface Analysis

- Subheading: Synthesis in Crystallography

- Details: The compound is used in synthesizing 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, contributing to the understanding of molecular crystal structures through O—H⋯O and C—H⋯O hydrogen bonds forming double ribbons (Gümüş et al., 2022).

Novel Isochromene Derivatives Synthesis

- Subheading: Chemical Synthesis and Diversity

- Details: The compound plays a role in the synthesis of novel 3-amino-4-amido-1H-isochromenes, enhancing the diversity of chemical compounds through tandem Ugi Reaction/Nucleophilic Substitution (Banfi et al., 2010).

Vibrational Spectral Studies and NLO Properties

- Subheading: Spectroscopy and Nonlinear Optics

- Details: Investigates the molecular structure and vibrational spectral studies of substituted benzaldehydes, contributing to the understanding of their nonlinear optical (NLO) properties (Yadav, Sharma, & Kumar, 2018).

Regioselective Protection in Organic Chemistry

- Subheading: Organic Synthesis

- Details: Applied in the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, illustrating a method crucial in organic synthesis (Plourde & Spaetzel, 2002).

Fluorometric Detection of Nitroaromatics

- Subheading: Analytical Chemistry

- Details: Used in synthesizing Schiff base ligands for fluorometric detection of nitroaromatics, indicating its potential in environmental monitoring and safety (Chattopadhyay et al., 2018).

Synthesis of Schiff Base Compounds for Corrosion Inhibition

- Subheading: Materials Science

- Details: Involved in synthesizing Schiff base compounds to inhibit the corrosion of steel, demonstrating its applicability in corrosion science (Emregül & Hayvalı, 2006).

Characterization of Nonlinear Optical Crystals

- Subheading: Optical Materials

- Details: Important in the characterization of nonlinear optical crystals, particularly for its large second order nonlinear optical susceptibility (Salary et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

3-hydroxy-4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-4,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSCMNWEKBBGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629336 | |

| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

CAS RN |

212914-85-7 | |

| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

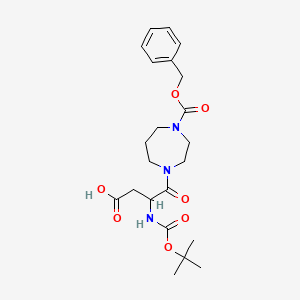

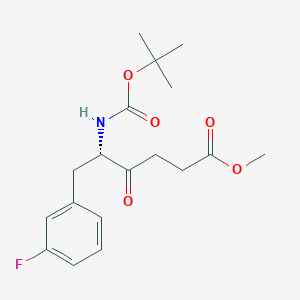

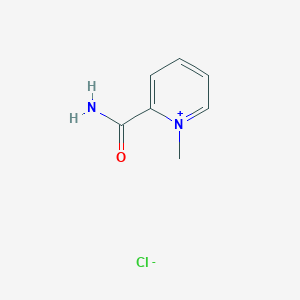

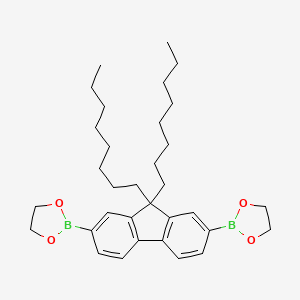

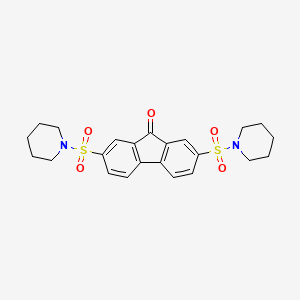

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)

![2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B3049567.png)